lithium succinate CAS number and properties
lithium succinate CAS number and properties
An In-depth Technical Guide to Lithium Succinate (B1194679)
Introduction
Lithium succinate is the lithium salt of succinic acid, an organic compound that has garnered significant interest for its therapeutic applications, particularly in the field of dermatology.[1] It is primarily recognized for its efficacy in the topical treatment of seborrhoeic dermatitis.[2][3][4][5] The therapeutic action of lithium succinate is multifaceted, involving anti-inflammatory, antifungal, and cellular regulatory mechanisms.[1][4] This technical guide provides a comprehensive overview of the chemical and physical properties of lithium succinate, its mechanisms of action, relevant experimental protocols, and its primary therapeutic applications, tailored for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
Lithium succinate can exist as a monolithium or dilithium (B8592608) salt of succinic acid. The properties can vary depending on the specific salt form. The dilithium salt is frequently cited in the context of pharmaceutical applications.[2]
Data Summary
The quantitative data for both monolithium and dilithium succinate are summarized in the tables below for clear comparison.
Table 1: Properties of Monolithium Succinate
| Property | Value | Source |
|---|---|---|
| CAS Number | 16090-09-8 | [6][7][8] |
| Molecular Formula | C₄H₅LiO₄ | [6][8][9] |
| Molecular Weight | 124.02 g/mol | [3][6][8] |
| Appearance | White powder | [6][10] |
| Melting Point | 51-54 °C | [9] |
| Boiling Point | 236.1 °C at 760 mmHg | [8][9] |
| Flash Point | 110.9 °C | [8] |
| IUPAC Name | lithium;4-hydroxy-4-oxobutanoate |[6] |
Table 2: Properties of Dilithium Succinate
| Property | Value | Source |
|---|---|---|
| CAS Number | 29126-50-9 | [2] |
| Molecular Formula | C₄H₄Li₂O₄ | [2][11] |
| Molecular Weight | 129.95 g/mol | [2][10] |
| Appearance | Crystal / Powder | [10] |
| Solubility | Soluble in water | [9] |
| IUPAC Name | Dilithium butanedioate |[2] |
Mechanism of Action
The therapeutic effects of lithium succinate, particularly in seborrhoeic dermatitis, are attributed to a combination of anti-inflammatory, antifungal, and sebostatic actions.[4]
-
Anti-inflammatory Properties : Lithium ions are known to modulate inflammatory responses. Lithium succinate inhibits the production and activity of pro-inflammatory cytokines, which are key signaling molecules in skin inflammation, thereby reducing the characteristic redness and irritation associated with seborrhoeic dermatitis.[1][4]
-
Antifungal Activity : The yeast Malassezia is strongly implicated in the pathogenesis of seborrhoeic dermatitis.[4] Lithium succinate exhibits antifungal properties, inhibiting the growth of this yeast and helping to control a primary trigger of the condition.[4] This action is believed to involve the disruption of the fungal cell membrane.[4]
-
Regulation of Keratinocytes : Seborrhoeic dermatitis involves abnormal proliferation and differentiation of keratinocytes.[4] Lithium succinate helps to normalize the turnover of these epidermal cells, which aids in restoring the skin's barrier function.[4]
-
Sebum Modulation : The compound can modulate sebum production by influencing the signaling pathways that regulate sebaceous gland activity.[4] This reduction in excess sebum creates a less favorable environment for Malassezia growth.[1]
Cellular Signaling Pathways
A primary molecular target of the lithium ion is the enzyme Glycogen Synthase Kinase 3 beta (GSK-3β). GSK-3β is a serine/threonine kinase that plays a crucial role in numerous cellular processes, including inflammation and cell proliferation. Lithium directly inhibits GSK-3β by competing with magnesium ions (Mg²⁺) for a binding site on the enzyme. This inhibition leads to the downstream modulation of various signaling pathways, including those involved in inflammatory responses.
Experimental Protocols
This section details a representative methodology for assessing the in vitro antifungal activity of lithium succinate against Malassezia species, a key experiment for validating its mechanism of action in seborrhoeic dermatitis.
Protocol: In Vitro Antifungal Susceptibility Testing
Objective: To determine the minimum inhibitory concentration (MIC) of lithium succinate against Malassezia furfur.
Materials:
-
Lithium succinate powder
-
Malassezia furfur (e.g., ATCC 14521)
-
Modified Dixon's Agar (B569324) (mDixon) or Leeming and Notman Agar (LNA)
-
Sterile saline solution (0.9%)
-
Spectrophotometer
-
96-well microtiter plates
-
Incubator (32°C)
-
Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation
Methodology:
-
Stock Solution Preparation: Prepare a 10 mg/mL stock solution of lithium succinate in DMSO. Further dilutions will be made in the growth medium.
-
Inoculum Preparation: a. Culture M. furfur on mDixon agar plates for 48-72 hours at 32°C. b. Harvest the yeast cells and suspend them in sterile saline. c. Adjust the suspension turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL. d. Dilute this suspension 1:100 in the appropriate broth medium to achieve the final inoculum concentration.
-
Microdilution Assay: a. In a 96-well microtiter plate, perform serial twofold dilutions of the lithium succinate stock solution with the broth medium to achieve a range of test concentrations (e.g., 0.05% to 8% w/v). b. Add 100 µL of the standardized M. furfur inoculum to each well. c. Include a positive control well (inoculum without lithium succinate) and a negative control well (medium only).
-
Incubation: Seal the plates and incubate at 32°C for 48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of lithium succinate that results in the complete inhibition of visible fungal growth.
Therapeutic Applications
The primary and most well-documented clinical application of lithium succinate is in the management of seborrhoeic dermatitis.[3][5] It is typically formulated as a topical ointment or cream, often in combination with zinc sulfate.[5] Clinical studies have demonstrated that topical lithium succinate is a safe and effective treatment, leading to significant improvement or remission of symptoms like redness, scaling, and greasiness.[5] It is generally well-tolerated, with minor transient skin irritation being the most common adverse effect.[5]
In addition to seborrhoeic dermatitis, lithium succinate has been proposed for the treatment of anogenital warts, though this application is less established.[2][3]
Safety and Toxicology
When applied topically, lithium succinate has minimal absorption into the systemic circulation.[4] This localized action significantly reduces the risk of systemic side effects commonly associated with oral lithium therapy, such as those seen in psychiatric applications.[4] Common side effects are typically mild and localized to the application site, including skin irritation, redness, or dryness.[1] It should not be used by individuals with a known hypersensitivity to lithium or succinic acid.[1]
References
- 1. What is Lithium succinate used for? [synapse.patsnap.com]
- 2. Lithium succinate - Wikipedia [en.wikipedia.org]
- 3. Lithium succinate [medbox.iiab.me]
- 4. What is the mechanism of Lithium succinate? [synapse.patsnap.com]
- 5. karger.com [karger.com]
- 6. americanelements.com [americanelements.com]
- 7. Lithium Succinate - CAS 16090-09-8 - City Chemical LLC. [citychemical.com]
- 8. lithium succinate | CAS#:16090-09-8 | Chemsrc [chemsrc.com]
- 9. Lithium Succinate - High-Quality Compound at an Affordable Price, Exporter, Manufacturer, Supplier [acplchemicals.com]
- 10. Lithium Succinate - Industrial Grade White Powder, Molar Mass 129.9542 G/mol, Cas No 16090-09-8, Einecs No 240-248-9, Used In Laboratory And Pharmaceutical Applications at Best Price in Karnal | Bansal Pharma [tradeindia.com]
- 11. Lithium succinate | C4H4Li2O4 | CID 10197702 - PubChem [pubchem.ncbi.nlm.nih.gov]
